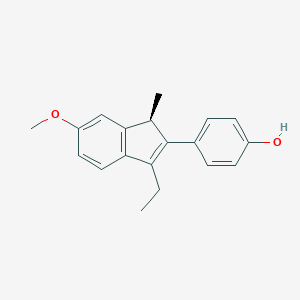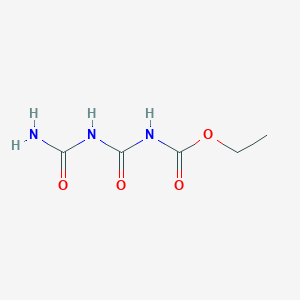
ethyl N-(carbamoylcarbamoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(carbamoylcarbamoyl)carbamate, commonly known as ECC, is a synthetic chemical compound that has gained significant attention in the field of scientific research. ECC is a carbamate derivative that possesses a unique structure that makes it an ideal candidate for various applications in the laboratory.
Mecanismo De Acción
ECC acts as a carbamoylating agent, which means that it can react with amino groups in proteins and peptides. This reaction results in the formation of a carbamoylated derivative of the protein or peptide. The mechanism of action of ECC is similar to that of other carbamoylating agents, such as diethylpyrocarbonate.
Biochemical and Physiological Effects:
ECC has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ECC has also been shown to inhibit the growth of various cancer cell lines. Additionally, ECC has been shown to have anti-inflammatory and antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECC has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. ECC is also relatively inexpensive compared to other carbamoylating agents. However, ECC has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several potential future directions for research on ECC. One area of interest is the development of new applications for ECC in the field of organic synthesis. Additionally, there is potential for ECC to be used as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of ECC in these areas.
Métodos De Síntesis
ECC can be synthesized using a variety of methods, including the reaction of ethyl carbamate with cyanogen chloride or the reaction of ethyl carbamate with phosgene. The most common method of synthesis involves the reaction of ethyl carbamate with cyanogen chloride in the presence of a base, such as sodium hydroxide. This process yields ECC as a white crystalline solid.
Aplicaciones Científicas De Investigación
ECC has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the determination of various amino acids and peptides. ECC has also been used as a precursor for the synthesis of various compounds, including ureas, thioureas, and guanidines. Additionally, ECC has been used as a catalyst for the synthesis of various organic compounds.
Propiedades
Número CAS |
154020-13-0 |
|---|---|
Nombre del producto |
ethyl N-(carbamoylcarbamoyl)carbamate |
Fórmula molecular |
C5H9N3O4 |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
ethyl N-(carbamoylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H9N3O4/c1-2-12-5(11)8-4(10)7-3(6)9/h2H2,1H3,(H4,6,7,8,9,10,11) |
Clave InChI |
WGFXYQVNLZXJJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)NC(=O)N |
SMILES canónico |
CCOC(=O)NC(=O)NC(=O)N |
Sinónimos |
Carbamic acid, [[(aminocarbonyl)amino]carbonyl]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



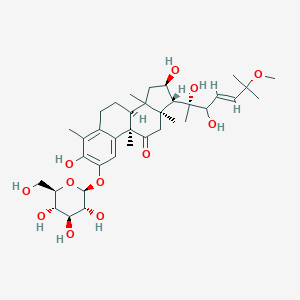
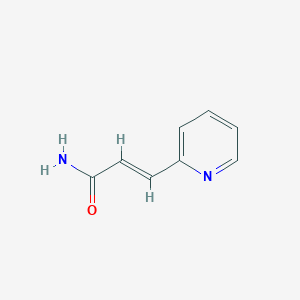
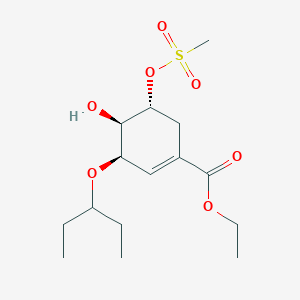
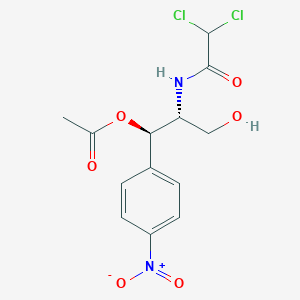
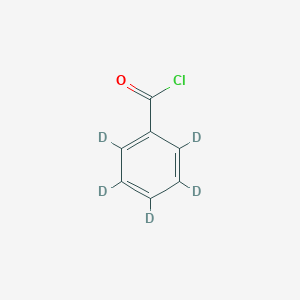
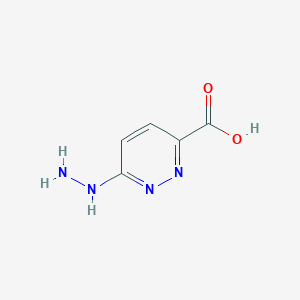
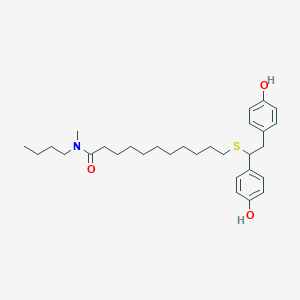
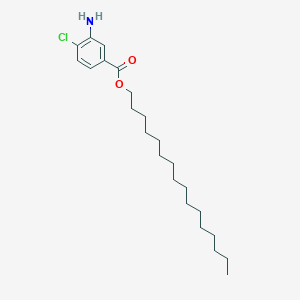
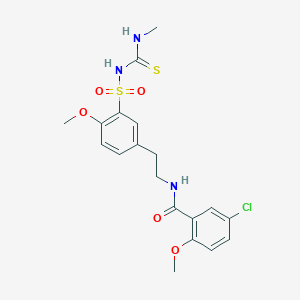
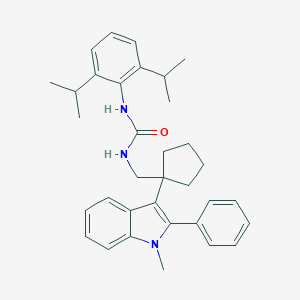
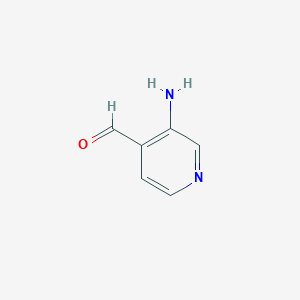
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)
